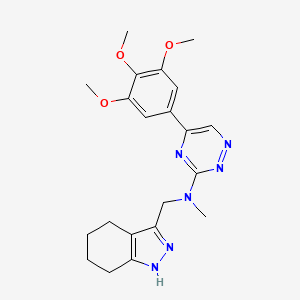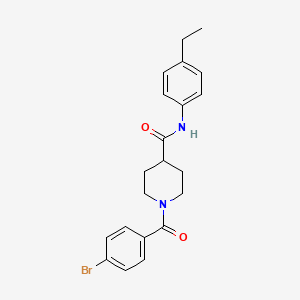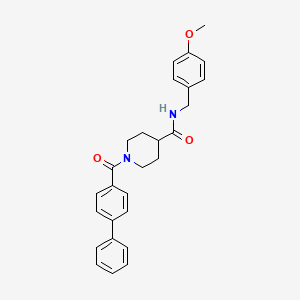![molecular formula C23H28N2O3S B4064458 1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)
1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone
Übersicht
Beschreibung
1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone is 412.18206393 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds structurally similar to the requested chemical, specifically synthesized Schiff bases, have been evaluated for their efficiency as corrosion inhibitors on carbon steel in acidic environments. The efficiency of these inhibitors correlates with their chemical structures, demonstrating the potential application of complex organic compounds in protecting metals against corrosion (Hegazy et al., 2012).
Polymer Synthesis
Research on the synthesis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands showcases the application of complex organic molecules in the development of novel polymeric materials. These complexes demonstrate significant activity in the ring-opening polymerization of caprolactone and lactide, highlighting the utility of such compounds in creating polymers with potential biomedical applications (Wang et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of various organic compounds, including those similar to the requested molecule, reveal their potential use in combating microbial infections. For example, studies on 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one derivatives show promising antimicrobial properties, indicating the potential application of these compounds in pharmaceuticals (Dave et al., 2013).
Wound Healing
Compounds with structures incorporating pyrrolidinyl and phenyl groups have been synthesized and evaluated for their wound-healing potential. Notably, certain derivatives have shown significant effects in promoting wound healing, suggesting their potential therapeutic applications in enhancing tissue repair (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
1-[4-[[4-[4-(pyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]methyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17(26)22-14-18(16-29-22)15-24-12-8-21(9-13-24)28-20-6-4-19(5-7-20)23(27)25-10-2-3-11-25/h4-7,14,16,21H,2-3,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQRQDBMDFXFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4064378.png)
![2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064382.png)
![9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4064385.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4064399.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4064408.png)
![1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)

![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
![1-(3-chlorophenyl)-4-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]piperazine](/img/structure/B4064441.png)

![4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4064457.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4064476.png)